molecular formula C19H25N5O B5617580 N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide

N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide

Cat. No. B5617580
M. Wt: 339.4 g/mol
InChI Key: KOBDXBLBAHMPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide, also known as EPZ-5676, is a small molecule inhibitor of the DOT1L enzyme. DOT1L is a histone methyltransferase that catalyzes the methylation of lysine 79 on histone H3 (H3K79). This modification is associated with transcriptional activation and is frequently found in genes involved in cell differentiation and development. EPZ-5676 has been shown to be a potent and selective inhibitor of DOT1L and has been investigated for its potential use in the treatment of acute leukemia.

Mechanism of Action

Studies: Further studies could be conducted to investigate the mechanism of action of N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide and to identify other potential targets for the treatment of acute leukemia.

Advantages and Limitations for Lab Experiments

N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide is a potent and selective inhibitor of DOT1L and has been shown to have antitumor activity in preclinical studies. However, there are several limitations to its use in lab experiments. N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide is a small molecule inhibitor and may have limited bioavailability and pharmacokinetic properties. In addition, the use of N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide in lab experiments may require the use of high concentrations, which could lead to off-target effects and toxicity.

Future Directions

N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide has shown promise as a potential therapeutic agent for the treatment of acute leukemia with MLL gene rearrangements. However, there are several future directions that could be pursued to further investigate its potential use. These include:
1. Combination therapy: N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide could be used in combination with other agents, such as chemotherapy or targeted therapies, to improve its efficacy and reduce the risk of resistance.
2. Biomarker identification: Biomarkers could be identified to predict response to N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide and to monitor treatment efficacy.
3. Clinical trials: Clinical trials could be conducted to evaluate the safety and efficacy of N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide in patients with acute leukemia with MLL gene rearrangements.
4.

Synthesis Methods

The synthesis of N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide involves several steps, starting with the reaction of 1-ethyl-1H-indazole-3-carbaldehyde with 2-isopropyl-1H-imidazole in the presence of a base to form the intermediate 1-ethyl-3-(2-isopropyl-1H-imidazol-1-yl)indazole. This intermediate is then reacted with N-(2-bromoethyl)propanamide in the presence of a palladium catalyst to form the final product, N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide.

Scientific Research Applications

N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide has been investigated for its potential use in the treatment of acute leukemia, specifically in patients with mixed lineage leukemia (MLL) gene rearrangements. MLL gene rearrangements are found in approximately 5-10% of acute leukemias and are associated with poor prognosis. The MLL gene encodes a histone methyltransferase that is involved in the regulation of gene expression during development. The aberrant expression of MLL fusion proteins, which result from chromosomal translocations involving the MLL gene, leads to the dysregulation of gene expression and the development of leukemia.

properties

IUPAC Name

N-[(1-ethylindazol-3-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-5-24-17-9-7-6-8-15(17)16(22-24)12-21-19(25)14(4)23-11-10-20-18(23)13(2)3/h6-11,13-14H,5,12H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBDXBLBAHMPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=N1)CNC(=O)C(C)N3C=CN=C3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)propanamide

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